Ulifloxacin

描述

属性

IUPAC Name |

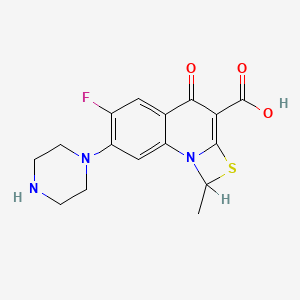

6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O3S/c1-8-20-11-7-12(19-4-2-18-3-5-19)10(17)6-9(11)14(21)13(16(22)23)15(20)24-8/h6-8,18H,2-5H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXQDLLXIBLQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057621 | |

| Record name | Ulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112984-60-8 | |

| Record name | Ulifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112984-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulifloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112984608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ulifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ULIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C38638H76Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Ulifloxacin is synthesized from prthis compound through metabolic processes in the body. Prthis compound contains a quinolone skeleton with a four-member ring in the 1, 2 positions, including a sulfur atom to enhance antibacterial activity and an oxodioxolenylmethyl group in the 7-piperazine ring to improve oral absorption . After oral administration, prthis compound is absorbed in the upper small intestine and metabolized to this compound by esterases, mainly paraoxonase, partly in the intestinal membrane and mostly in the portal blood and liver .

Industrial Production Methods: The industrial production of this compound involves the synthesis of prthis compound, followed by its conversion to this compound through metabolic processes.

化学反应分析

Types of Reactions: Ulifloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its antibacterial activity and metabolism in the body.

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions of this compound can occur in the presence of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, often using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various metabolites of this compound, which are essential for its antibacterial activity and elimination from the body .

科学研究应用

Chemistry Applications

Ulifloxacin serves as a model compound in the study of fluoroquinolone antibiotics. Researchers utilize it to investigate:

- Synthesis and Characterization : The compound is instrumental in understanding the chemical properties and synthesis pathways of fluoroquinolones.

- Mechanistic Studies : this compound aids in elucidating the mechanisms of action of fluoroquinolones against bacterial DNA gyrase and topoisomerase IV, which are critical targets for antibacterial activity.

Biological Applications

In microbiological research, this compound is pivotal for:

- Resistance Mechanisms : It is employed to study bacterial resistance mechanisms, particularly in Gram-negative bacteria, contributing to the development of new antibacterial agents .

- In Vitro Studies : this compound demonstrates potent antibacterial activity against a wide range of pathogens, including multidrug-resistant strains. Studies indicate effective inhibition against Escherichia coli and other significant pathogens responsible for urinary tract infections and gastroenteritis .

Medical Applications

This compound is extensively researched for its clinical efficacy:

- Treatment of Infections : It is indicated for treating various infections such as urinary tract infections, respiratory tract infections, and gastroenteritis. Clinical trials have shown its effectiveness compared to other antibiotics like levofloxacin .

- Pharmacokinetics : Studies reveal that this compound exhibits favorable pharmacokinetic properties, including good tissue penetration and prolonged half-life, particularly in patients with renal impairment .

Case Study: Clinical Efficacy

A multicenter study compared this compound (as prthis compound) with levofloxacin for treating respiratory and urinary infections. The results showed comparable cure rates between the two treatments, with this compound demonstrating a high bacterial eradication rate (96.59%) .

Industrial Applications

In the pharmaceutical industry:

- Drug Development : this compound is utilized in formulating new antibacterial drugs due to its efficacy against resistant bacterial strains. Its role as a prodrug (prthis compound) allows for improved absorption and bioavailability .

- Quality Control : Stability studies of this compound are essential for ensuring the integrity of pharmaceutical formulations during storage and handling .

Data Summary

| Application Area | Key Findings |

|---|---|

| Chemistry | Serves as a model compound; aids in synthesis studies |

| Biology | Potent against multidrug-resistant bacteria; used in resistance studies |

| Medicine | Effective for UTIs and respiratory infections; favorable pharmacokinetics |

| Industry | Important for drug development; stability studies conducted |

作用机制

Ulifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to the eradication of bacteria . This mechanism is similar to other fluoroquinolones, making this compound a potent bactericidal agent .

相似化合物的比较

Comparison with Similar Fluoroquinolones

Antimicrobial Activity

Table 1: Susceptibility Profiles Against Common Pathogens

| Pathogen | Ulifloxacin (% Susceptible) | Ciprofloxacin (% Susceptible) | Norfloxacin (% Susceptible) |

|---|---|---|---|

| E. coli (n=159) | 80.5% | 79.2% | 79.2% |

| Pseudomonas spp. | 85.7% | 71.4% | 71.4% |

| Enterococci (n=21) | 28% | 38% | 42% |

Key Findings :

- Gram-Negatives: this compound shows comparable or superior activity to ciprofloxacin and norfloxacin. Against Pseudomonas, its susceptibility (85.7%) exceeds other fluoroquinolones .

- Gram-Positives: Lower efficacy against Enterococci (28%) compared to ciprofloxacin (38%) and norfloxacin (42%) .

Pharmacokinetics and Renal Adjustments

Table 2: Pharmacokinetic and Dosing Parameters

Key Findings :

- Renal Impairment: this compound requires dosage reduction (to 300 mg) only in severe renal impairment (eGFR <30 mL/min), whereas other fluoroquinolones often need adjustments earlier .

- Accumulation Risk: No significant accumulation observed in multi-dose studies, even in renal impairment .

Structural and Mechanistic Advantages

This compound’s C-2 thioether group within a thiazetidine ring enhances:

Analytical Methods for this compound Quantification

Advanced techniques ensure precise monitoring:

Clinical Efficacy and Resistance Patterns

- UTIs: this compound demonstrates non-inferiority to ciprofloxacin in clinical trials, with lower MICs against E. coli and Klebsiella .

- Resistance : Resistance rates for this compound (18.75% in E. coli) align with ciprofloxacin, though cross-resistance is common .

生物活性

Ulifloxacin, an active metabolite of prthis compound, is a fluoroquinolone antibiotic that has gained attention for its broad-spectrum antimicrobial activity. It is primarily used in the treatment of various bacterial infections, particularly those affecting the urinary and respiratory tracts. This article explores the biological activity of this compound, detailing its efficacy against different pathogens, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. The compound is particularly effective against gram-negative bacteria, which are often resistant to other antibiotic classes.

In Vitro Studies

Numerous studies have evaluated the antimicrobial activity of this compound against a range of pathogens. The following table summarizes key findings regarding its minimum inhibitory concentrations (MICs) against various bacterial strains:

| Pathogen | MIC (µg/ml) | Susceptibility (%) |

|---|---|---|

| Escherichia coli | ≤0.008 | 97.0 |

| Salmonella spp. | ≤0.03 | 100 |

| Shigella spp. | ≤0.03 | 100 |

| Yersinia spp. | ≤0.03 | 100 |

| Vibrio spp. | ≥98.0 | 98.0 |

| Aeromonas spp. | ≥98.0 | 98.0 |

These results indicate that this compound is highly effective against common pathogens associated with gastroenteritis and urinary tract infections .

Comparative Studies

In a comparative study involving community-acquired urinary isolates, this compound demonstrated superior potency compared to other fluoroquinolones such as ciprofloxacin and levofloxacin. The geometric mean MICs for this compound were significantly lower for strains of E. coli and Proteus mirabilis, highlighting its efficacy in treating urinary tract infections .

Clinical Efficacy

This compound has been evaluated in several clinical trials for its effectiveness in treating infectious diarrhea and urinary tract infections:

- Infectious Diarrhea : A phase 3 clinical trial assessed the safety and efficacy of prthis compound (and thus this compound) for treating infectious diarrhea, showing promising results in reducing symptoms and pathogen load .

- Urinary Tract Infections : In a randomized trial comparing this compound to other antibiotics, it was found to be equally effective while exhibiting a favorable safety profile .

Case Studies

A notable case involved a patient with recurrent urinary tract infections caused by multidrug-resistant E. coli. Following treatment with this compound, the patient showed significant improvement with no recurrence over six months, demonstrating the potential of this compound in managing resistant infections .

Pharmacokinetics

This compound's pharmacokinetic profile shows effective absorption following oral administration of prthis compound, with high concentrations achieved in the gastrointestinal tract and urine, making it particularly suitable for treating infections localized in these areas .

Stability Studies

Stability studies indicate that this compound remains stable in human plasma, ensuring consistent therapeutic levels during treatment .

常见问题

Q. Table 1: this compound Susceptibility in UTI Pathogens (n=267 isolates)

| Pathogen | Susceptibility to this compound | Susceptibility to Ciprofloxacin |

|---|---|---|

| E. coli (n=159) | 80.5% | 79.2% |

| Pseudomonas spp. | 85.7% | 71.4% |

| Enterococci (n=24) | 28.0% | 38.0% |

| Source: Disc diffusion data from CLSI criteria |

Q. Table 2: Dose Adjustment in Renal Impairment

| Renal Function | Recommended Dose | AUCτ,ss (µg·h/mL) |

|---|---|---|

| Normal (eGFR ≥90) | 600 mg/day | 35.2 |

| Severe (eGFR <30) | 300 mg/day | 34.8 |

| Source: Steady-state PK analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。